Methyl 4-(2-aminoethoxy)-2-methylbenzoate
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Overview
Description
Methyl 4-(2-aminoethoxy)-2-methylbenzoate is an organic compound with a complex structure that includes an aminoethoxy group attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-2-methylbenzoate typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of the benzoic acid reacts with the aminoethanol to form the desired product. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethoxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(2-aminoethoxy)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-aminoethoxy)-2-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The ester group may also participate in hydrolysis reactions, releasing the active components that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxyethoxy)-2-methylbenzoate: Similar structure but with a hydroxyethoxy group instead of an aminoethoxy group.
Ethyl 4-(2-aminoethoxy)-2-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(2-aminoethoxy)-2-methylbenzoate is unique due to the presence of both an aminoethoxy group and a methyl ester, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(2-aminoethoxy)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-7-9(15-6-5-12)3-4-10(8)11(13)14-2/h3-4,7H,5-6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLBEAKMDCQTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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